molecular formula C12H19BO4 B1408906 (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid CAS No. 1704067-37-7

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid

Cat. No. B1408906
CAS RN: 1704067-37-7
M. Wt: 238.09 g/mol
InChI Key: AFAUBBGSFSIHKR-UHFFFAOYSA-N
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Description

“(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid” is a type of organoboron compound . It has a molecular weight of 238.09 .


Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The reaction seems compatible with a range of functional groups such as nitro, boronic ester, vinyl, etc .


Molecular Structure Analysis

The molecular formula of this compound is C12H19BO4 . The InChI code is 1S/C12H19BO4/c1-2-16-8-5-9-17-10-11-6-3-4-7-12 (11)13 (14)15/h3-4,6-7,14-15H,2,5,8-10H2,1H3 .


Chemical Reactions Analysis

Boronic acids are often used in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C . It also has a molar refractivity of 50.6±0.4 cm3, a polar surface area of 59 Å2, and a molar volume of 168.3±5.0 cm3 .

Scientific Research Applications

Macrocyclic Chemistry

The use of aryl boronic acids, including variants like (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid, has been explored in macrocyclic chemistry. Tetrameric macrocyclic compounds derived from different aryl boronic acids have been studied for their structural properties and potential applications in this field. These studies involve analyzing bond lengths, angles, and intermolecular interactions, crucial for understanding the compound's behavior in various chemical contexts (Fárfan et al., 1999).

Multifunctional Compound Synthesis

Research has been conducted on derivatives of boronic acids that combine different functional groups. These multifunctional compounds, like those derived from (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid, have potential applications in various fields, including medicine, agriculture, and industrial chemistry. The structural analysis of these compounds provides insights into their potential applications and interactions (Zhang et al., 2017).

Organometallic Chemistry

Aryl boronic acids are used in the formation of cationic rhodium complexes with tetraarylpentaborates. The reaction of different aryl boronic acids with aryloxorhodium complexes, including those similar to (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid, leads to the formation of these complexes. Their characterization and chemical properties are significant for applications in organometallic chemistry (Nishihara et al., 2002).

Photophysical Properties

The photophysical properties of aryl boronic acid derivatives, like 3-Methoxyphenyl boronic acid (3MPBA), which is structurally similar to (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid, have been studied. These studies include understanding the solvatochromic shifts and quantum yield in different solvents, which are crucial for applications in materials science and photonics (Muddapur et al., 2016).

Organic Synthesis Intermediates

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The Suzuki–Miyaura cross-coupling reaction, which involves boronic acids like “(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid”, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Therefore, the future directions of this compound could be in the development of more efficient and environmentally friendly chemical reactions.

properties

IUPAC Name

[3-(3-ethoxypropoxy)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO4/c1-3-16-7-4-8-17-12-9-11(13(14)15)6-5-10(12)2/h5-6,9,14-15H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAUBBGSFSIHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCOCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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